5-amino-6-methylpyrimidine-4(1H)-thione
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Overview
Description
4(1H)-Pyrimidinethione, 5-amino-6-methyl- is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a thione group at the 4-position, an amino group at the 5-position, and a methyl group at the 6-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinethione, 5-amino-6-methyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diaminotoluene with urea to form 5-methyl benzimidazolone, followed by nitration and reduction steps to yield the target compound . The nitration is performed using dilute nitric acid, and the reduction is carried out using ferrous powder in an alcohol-water system or hydrogenation with a palladium-carbon catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4(1H)-Pyrimidinethione, 5-amino-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be performed using hydrogenation or chemical reducing agents to modify the functional groups.
Substitution: The amino and thione groups can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: 1,4-dioxanyl peroxyl radical, hydrogen peroxide.
Reducing Agents: Ferrous powder, palladium-carbon catalyst.
Solvents: Alcohol-water mixtures, dimethylformamide (DMF).
Major Products:
Oxidation Products: 5,5,6-trihydroxy-6-methyldihydropyrimidine-2,4(1H,3H)-dione.
Reduction Products: Various reduced forms depending on the specific reaction conditions.
Scientific Research Applications
4(1H)-Pyrimidinethione, 5-amino-6-methyl- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and as a model compound for understanding the behavior of similar heterocyclic compounds in biological systems.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinethione, 5-amino-6-methyl- involves its interaction with molecular targets such as enzymes or receptors. The amino and thione groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The compound may also participate in radical chain reactions, as seen in its oxidation with 1,4-dioxanyl peroxyl radical .
Comparison with Similar Compounds
5-Amino-6-methyluracil: Similar in structure but lacks the thione group.
5-Amino-6-methyl benzimidazolone: Contains a benzimidazole ring instead of a pyrimidine ring.
6-Amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: Another heterocyclic compound with different substituents and ring structure.
Uniqueness: 4(1H)-Pyrimidinethione, 5-amino-6-methyl- is unique due to the presence of both an amino group and a thione group on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Properties
CAS No. |
63549-81-5 |
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Molecular Formula |
C5H7N3S |
Molecular Weight |
141.20 g/mol |
IUPAC Name |
5-amino-6-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C5H7N3S/c1-3-4(6)5(9)8-2-7-3/h2H,6H2,1H3,(H,7,8,9) |
InChI Key |
LZQXPKKTMNYMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)N=CN1)N |
Origin of Product |
United States |
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